molecular formula C6H7N3O2 B118024 1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone CAS No. 151675-62-6

1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone

Cat. No. B118024
CAS RN: 151675-62-6
M. Wt: 153.14 g/mol
InChI Key: BSENWGNTNMQPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.

Mechanism of Action

The mechanism of action of 1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone is not fully understood. However, several studies have suggested that the compound exerts its pharmacological activities by inhibiting certain enzymes or signaling pathways in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Biochemical and physiological effects:
1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone in lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities and is relatively inexpensive compared to other bioactive compounds. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of 1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone. One of the most promising areas is the synthesis of novel derivatives with improved pharmacological activities and physicochemical properties. Other future directions include the investigation of the compound's potential as a drug delivery system, the development of new synthetic methods, and the evaluation of its toxicity and safety profile in vivo.
In conclusion, 1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone is a promising bioactive compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its pharmacological activities, mechanism of action, and biochemical and physiological effects. The research on the compound is ongoing, and there are several future directions for its development and application.

Synthesis Methods

1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone can be synthesized by reacting 3-amino-1,2,4-triazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis method has been optimized by several researchers to improve the reaction efficiency and reduce the reaction time.

Scientific Research Applications

1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory activities. The compound has also been investigated for its potential as a drug delivery system and as a building block for the synthesis of novel bioactive compounds.

properties

CAS RN

151675-62-6

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone

InChI

InChI=1S/C6H7N3O2/c1-3(10)5-7-6(4(2)11)9-8-5/h1-2H3,(H,7,8,9)

InChI Key

BSENWGNTNMQPEQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC(=NN1)C(=O)C

Canonical SMILES

CC(=O)C1=NC(=NN1)C(=O)C

synonyms

Ethanone, 1,1-(1H-1,2,4-triazole-3,5-diyl)bis- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.